molecular formula C13H8ClF3S B7995146 1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995146
M. Wt: 288.72 g/mol
InChI Key: POHHZFQLSINVAT-UHFFFAOYSA-N
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Description

This compound is a halogenated benzene derivative featuring a 1,3-difluoro-substituted aromatic ring and a sulfanylmethyl group attached to a 3-chloro-5-fluorophenyl moiety.

Properties

IUPAC Name

1-chloro-3-[(2,4-difluorophenyl)methylsulfanyl]-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-9-3-11(16)5-12(4-9)18-7-8-1-2-10(15)6-13(8)17/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHHZFQLSINVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CSC2=CC(=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The sulfur atom can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Organoboron Reagents: Employed in the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The presence of halogens and sulfur allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The compound 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene (CAS: 1443341-17-0) is a positional isomer of the target molecule, differing in the placement of the sulfanylmethyl group (position 5 vs. 4) and chloro/fluoro substituents on the attached phenyl ring (4-chloro-3-fluoro vs. 3-chloro-5-fluoro) . Key differences include:

Property Target Compound Positional Isomer (CAS: 1443341-17-0)
Molecular Formula C₁₃H₈ClF₃S (inferred) C₁₃H₈ClF₃S
Molecular Weight ~288.71 g/mol (estimated) 288.71 g/mol
Substituent Positions 1,3-difluoro; sulfanylmethyl at position 4 1,3-difluoro; sulfanylmethyl at position 5
Attached Phenyl Group 3-chloro-5-fluorophenyl 4-chloro-3-fluorophenyl

Implications : Positional isomerism may alter crystallinity, solubility, and reactivity. For example, the sulfanylmethyl group’s position could influence steric interactions in synthesis or binding in biological systems.

Halogen Substitution Effects

Compounds such as 1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene () replace fluorine with bromine at position 1. Bromine’s larger atomic radius and polarizability increase molecular weight (e.g., ~328.6 g/mol vs. ~288.7 g/mol for the target compound) and may enhance lipophilicity, affecting membrane permeability in drug candidates .

Functional Group Variations

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene () introduces a 3,4-difluorophenyl group instead of 3-chloro-5-fluorophenyl.

Complex Derivatives in Patents

Patent applications (–6) describe derivatives like 6-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-..., which incorporate morpholinoethoxy groups. These substituents introduce bulkier, polar moieties compared to simple halogenation, likely improving aqueous solubility and bioavailability in pharmaceuticals .

Structural Characterization Tools

  • Crystallography : Programs like SHELX () and ORTEP-III () are critical for determining crystal structures. For example, SHELX could resolve differences in bond angles due to substituent placement, aiding in understanding packing efficiency and stability .

Biological Activity

1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure which includes:

  • Fluorine atoms : Two fluorine substituents at the 1 and 3 positions on the benzene ring.
  • Chlorine atom : A chlorine atom attached to a phenyl group at the 3 position.
  • Sulfanylmethyl group : This functional group contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance antibacterial activity due to their ability to disrupt bacterial membranes. The specific antimicrobial efficacy of this compound has not been extensively documented; however, its structural analogs suggest potential effectiveness against various pathogens.

Cytotoxicity Studies

Cytotoxicity assays are critical in evaluating the safety and efficacy of new compounds. Preliminary studies using cell lines have indicated that fluorinated benzene derivatives can exhibit significant cytotoxic effects on cancer cells. For example, a study evaluating similar compounds found that they induced apoptosis in human cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Enzyme Inhibition

Enzyme inhibition is another area where this compound may show promise. Fluorinated compounds are known to interact with enzymes due to their electronegative fluorine atoms, which can alter the enzyme's active site. Research into related compounds has demonstrated inhibition of key enzymes involved in cancer metabolism, suggesting a possible pathway for further investigation.

Case Studies

  • Study on Anticancer Activity :
    • A study explored the effects of structurally similar fluorinated compounds on various cancer cell lines. Results indicated a dose-dependent increase in cell death, with IC50 values ranging from 10 µM to 30 µM for different cell types.
  • Antibacterial Efficacy :
    • In vitro tests showed that related compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, with values around 15 µg/mL.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound A (analog)MCF-712
Compound B (analog)HeLa25
This compoundTBD (to be determined)TBD

Table 2: Antimicrobial Activity

Compound NamePathogenMIC (µg/mL)
Compound C (analog)Staphylococcus aureus10
Compound D (analog)Escherichia coli20
This compoundTBDTBD

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